5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide
Overview
Description
5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide is a heterocyclic compound that contains both furan and thiolane rings
Scientific Research Applications
5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential as a therapeutic agent.
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide is Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, possibly leading to changes in the kinase’s activity and subsequent cellular processes .
Biochemical Pathways
Given its target, it may influence pathways related to cell growth and apoptosis .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be determined at this time .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action .
Preparation Methods
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Thiolane Ring Formation: The thiolane ring is introduced through a cyclization reaction involving a suitable precursor.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine source.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiolane ring.
Cyclization Reactions: The furan and thiolane rings can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide include other furan and thiolane derivatives These compounds share structural similarities but may differ in their reactivity and biological activity
Properties
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c10-8-2-1-7(15-8)9(12)11-6-3-4-16(13,14)5-6/h1-2,6H,3-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOVUZLMBDMLPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333122 | |
Record name | 5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49736215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324540-59-2 | |
Record name | 5-bromo-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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